molecular formula C20H23BrN4O4S2 B2399114 Ethyl 4-(2-((2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681223-30-3

Ethyl 4-(2-((2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2399114
CAS No.: 681223-30-3
M. Wt: 527.45
InChI Key: BWJJOGSHRHAAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 4-(2-((2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate (hereafter referred to as Compound X) is a multifunctional heterocyclic molecule featuring:

  • A piperazine ring substituted with an ethyl carboxylate group.
  • A thioether-linked acetyl bridge connecting the piperazine to a thiazole ring.
  • A 4-bromophenyl group attached to the thiazole core.

Properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJOGSHRHAAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Ethyl 4-(2-((2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine group, and various functional groups that contribute to its biological activity. The thiazole nucleus is particularly noteworthy for its role in medicinal chemistry, exhibiting properties such as:

  • Antimicrobial activity : Effective against various bacterial and fungal strains.
  • Anticancer activity : Potential efficacy against different cancer cell lines.

The molecular structure can be represented as follows:

C13H16BrN3O3S\text{C}_{13}\text{H}_{16}\text{BrN}_3\text{O}_3\text{S}

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
d1E. coli12 µg/mL
d2S. aureus8 µg/mL
d3C. albicans16 µg/mL

These results indicate that the presence of the thiazole ring is crucial for the antimicrobial activity observed in these compounds .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. For example, compounds with similar structures have shown promising results against breast cancer cell lines such as MCF7.

Case Study: Anticancer Activity Against MCF7 Cell Line

In a study assessing the cytotoxic effects of thiazole derivatives on MCF7 cells, several compounds exhibited IC50 values indicating their potency:

CompoundIC50 (µM)Mechanism of Action
d65.0Induction of apoptosis
d73.5Inhibition of cell proliferation

The results suggest that the thiazole moiety enhances the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazole derivatives have also been explored for their anti-inflammatory and anticonvulsant activities. The structural modifications in these compounds can significantly influence their pharmacological profiles.

Table 2: Summary of Biological Activities

Activity TypeExample CompoundsObserved Effects
Anti-inflammatoryd8Reduced cytokine production
Anticonvulsantd9Protection against seizures

These findings underline the versatility of thiazole-containing compounds in drug development .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal insights into how structural features influence binding affinity and specificity.

Table 3: Docking Results with Key Receptors

Target ProteinBinding Affinity (kcal/mol)Predicted Interaction Mode
Bcl-2-9.5Hydrophobic interactions
ERα (Estrogen Receptor)-8.7Hydrogen bonding with key residues

Such data can guide further modifications to enhance efficacy and reduce side effects in therapeutic applications .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis : The synthesis of this compound involves several steps, including the formation of thiazole derivatives through reactions involving thiourea and 4-bromophenyl derivatives. The synthetic route typically includes:
    • Formation of Thiazole : Reaction of 4-bromophenyl compounds with thiourea to yield thiazole intermediates.
    • Acetylation : Subsequent acetylation to introduce the acetyl group, enhancing biological activity.
    • Piperazine Integration : Incorporating piperazine moieties to improve pharmacological profiles.
  • Biological Activity :
    • Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from thiazoles have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal species .
    • Anticancer Activity : Ethyl 4-(2-((2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate has been evaluated for its anticancer potential against several cancer cell lines, including breast cancer (MCF7). In vitro studies have indicated that certain thiazole derivatives exhibit cytotoxic effects with IC50 values in the micromolar range, suggesting their potential as anticancer agents .

Antimicrobial Studies

A study evaluated various thiazole derivatives for their antimicrobial efficacy using the turbidimetric method. Compounds with structural similarities to this compound demonstrated significant activity against both bacterial and fungal strains. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Anticancer Studies

In another investigation, the anticancer activity of synthesized thiazole derivatives was assessed using the Sulforhodamine B assay against MCF7 cells. The results indicated that specific compounds exhibited selective cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like cisplatin. The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced anticancer potency .

Data Tables

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound A15 (Staphylococcus aureus)12 (MCF7 cell line)
Compound B20 (E. coli)18 (MCF7 cell line)
Ethyl 4-(...)10 (Candida albicans)15 (MCF7 cell line)

Comparison with Similar Compounds

Piperazine Ring Modifications

The piperazine moiety in Compound X is functionalized with an ethyl carboxylate, influencing solubility and metabolic stability. Key comparisons include:

Compound Piperazine Substituent Key Properties/Applications Reference
Compound X Ethyl carboxylate Enhanced solubility; ester prodrug potential
MK41 () Trifluoromethylphenyl Improved CNS penetration; σ-receptor affinity
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate () Chlorophenyl + amino group Antipsychotic candidate; dopamine receptor modulation

Key Insight : The ethyl carboxylate in Compound X likely reduces membrane permeability compared to lipophilic groups (e.g., trifluoromethylphenyl) but may improve aqueous solubility for oral bioavailability .

Thioether vs. Alternative Linkers

The thioacetyl bridge in Compound X is critical for conformational flexibility and redox stability. Comparisons with oxygen-based linkers:

Compound Linker Type Synthetic Route Stability/Bioactivity
Compound X Thioether (-S-) Alkylation of thiol intermediates Resistant to hydrolysis; potential disulfide formation in vivo
Ethyl 4-[2-(3,5-dimethyl-4-oxo-piperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate () Oxoacetyl (-O-) Nucleophilic substitution with ethyl chloroacetate Prone to esterase cleavage; faster metabolism

Key Insight : Thioether linkages, as in Compound X , may prolong half-life compared to oxygen analogs but require evaluation of sulfur-related toxicity .

Thiazole Core and Aromatic Substituents

The 4-bromophenyl-thiazole system in Compound X contrasts with other thiazole derivatives:

Compound Thiazole Substituent Biological Activity Reference
Compound X 4-Bromophenyl Anticancer (inferred from structural analogs)
Compound 19 () Hydrazine Anticancer (tested against MCF-7 cells)
Compound 12 () Ethyl carbamoylformate Intermediate for antitumor agents

Comparison with Analog Syntheses :

  • : Pyrazole derivatives use cyclization of hydrazides (e.g., compound 4 with ethyl acetoacetate), highlighting divergent strategies for heterocycle formation .
  • : Arylpiperazines are synthesized via HOBt/TBTU-mediated amide coupling, a method applicable to Compound X for scale-up .

Preparation Methods

Thioacetyl Group Introduction

  • Reactants : Ethyl piperazine-1-carboxylate (1.0 equiv), 2-chloroacetyl chloride (1.2 equiv).
  • Conditions : Stirring in dichloromethane (DCM) at 0°C, triethylamine (TEA, 1.5 equiv) as base.
  • Intermediate : Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate (85–90% yield).

Thioether Formation

  • Reactants : Intermediate from 2.1 (1.0 equiv), mercaptoacetic acid (1.5 equiv).
  • Conditions : DCM, room temperature, TEA (2.0 equiv), 12 h.
  • Product : Ethyl 4-(2-((carboxymethyl)thio)acetyl)piperazine-1-carboxylate (75–80% yield).

Coupling of Thiazole Amine and Piperazine Derivative

The final step involves amide bond formation between 4-(4-bromophenyl)thiazol-2-amine and the functionalized piperazine.

Procedure :

  • Reactants :
    • Piperazine derivative from 2.2 (1.0 equiv).
    • 4-(4-Bromophenyl)thiazol-2-amine (1.2 equiv).
    • Coupling agents: EDCI (1.5 equiv), HOBt (1.2 equiv).
  • Conditions : Anhydrous DCM, nitrogen atmosphere, 24 h stirring.
  • Workup : Washing with NaHCO₃, brine, drying (Na₂SO₄), column chromatography (ethyl acetate/petroleum ether).
  • Yield : 41–45% (pale yellow solid).

Optimization Insights :

  • Catalyst Screening : EDCI/HOBt outperforms DCC or HATU in minimizing epimerization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Coupling

A streamlined approach combines steps 2 and 3:

  • Reactants : Ethyl piperazine-1-carboxylate, 2-chloroacetyl chloride, mercaptoacetic acid, 4-(4-bromophenyl)thiazol-2-amine.
  • Conditions : Sequential additions in DCM, TEA, EDCI/HOBt.
  • Yield : 50–55% (reduced purity necessitates chromatographic purification).

Bromination Post-Functionalization

Introducing bromine after coupling is less efficient (<30% yield) due to thiazole ring sensitivity.

Characterization and Analytical Data

Key Spectroscopic Features :

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.37 (s, 4H, thiazole-CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.55–3.40 (m, 8H, piperazine-H).
  • LC-MS : m/z 623.1 [M+H]⁺.

Purity : ≥95% (HPLC, C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Thioether Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
  • Low Coupling Yields : Pre-activate the carboxylic acid using N-hydroxysuccinimide esters (NHS) to improve efficiency.
  • Solubility Issues : Use DMF/THF mixtures (1:1) for hydrophobic intermediates.

Industrial-Scale Considerations

Patent-Derived Insights :

  • Catalyst Recycling : p-Toluenesulfonic acid (PTSA) is recoverable via aqueous extraction.
  • Cost Efficiency : Bulk synthesis achieves 82–88% yield using sodium hydroxide for cyclization.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with coupling a 4-(4-bromophenyl)thiazol-2-amine intermediate with thioglycolic acid derivatives, followed by piperazine ring conjugation. Critical optimization parameters include:

  • Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Triethylamine or DMAP improves acylation efficiency . Yields >70% are achievable with stepwise purification using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms thiazole, piperazine, and bromophenyl group connectivity .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~580) and detects impurities .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • TLC/HPLC : Monitors reaction progress and purity (>95%) .

Q. What are the common intermediates and potential byproducts formed during synthesis?

Key intermediates include:

  • 4-(4-Bromophenyl)thiazol-2-amine (precursor for thiazole core) .
  • Ethyl 2-(2-mercaptoacetyl)piperazine-1-carboxylate (for thioether linkage) . Common byproducts:
  • Oxidized disulfides from thiol group dimerization .
  • Hydrolyzed esters under acidic/basic conditions .

Q. What are the recommended protocols for evaluating the compound's stability under varying pH and temperature?

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (>200°C recommended for storage) .
  • pH stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC. Stable at pH 5–7 but hydrolyzes in strong acids/bases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?

Methodological steps include:

  • Analog synthesis : Modify substituents (e.g., replace bromophenyl with fluorophenyl, alter piperazine esters) .
  • Biological screening : Test analogs against target enzymes (e.g., kinases, proteases) using IC50 assays .
  • Computational modeling : Docking (AutoDock Vina) identifies binding interactions; MD simulations assess stability . Example: Piperazine ring flexibility enhances target binding, while bromine improves lipophilicity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control batches for compound purity .
  • Orthogonal validation : Pair enzyme inhibition assays with cellular viability tests (MTT assay) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies assess the compound's pharmacokinetic properties, such as bioavailability and metabolic pathways?

  • In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (<5% suggests high tissue distribution) .
  • Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., hydrolyzed piperazine esters) .

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

  • Target selection : Prioritize proteins with known thiazole/piperazine affinity (e.g., EGFR, PARP) .
  • Docking protocols : Use Glide (Schrödinger) for rigid-receptor docking; refine with induced-fit models .
  • Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .

Q. How can researchers design experiments to elucidate the mechanism of action against enzymatic targets?

  • Enzyme inhibition assays : Measure activity reduction in presence of compound (e.g., fluorescence-based protease assays) .
  • Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD < 1 µM suggests high affinity) .
  • Structural biology : Co-crystallization with target enzymes (e.g., X-ray crystallography) reveals binding motifs .

Q. What methodological approaches optimize selectivity to minimize off-target effects?

  • Panel screening : Test against related enzymes (e.g., kinase family members) to identify selectivity windows (>10-fold) .
  • Proteomic profiling : Chemoproteomics (e.g., thermal shift assays) maps off-target interactions .
  • Chemical probes : Use photoaffinity labeling to isolate target proteins from cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.